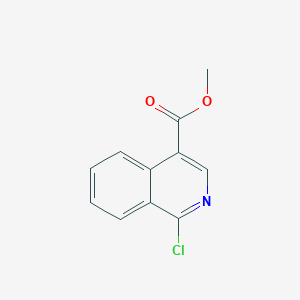

Methyl 1-chloroisoquinoline-4-carboxylate

Description

The exact mass of the compound Methyl 1-chloroisoquinoline-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-chloroisoquinoline-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-chloroisoquinoline-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-chloroisoquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9-6-13-10(12)8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTJDBMFLRYQTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C2=CC=CC=C21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391597 | |

| Record name | Methyl 1-chloroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37497-86-2 | |

| Record name | 4-Isoquinolinecarboxylic acid, 1-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-chloroisoquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37497-86-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 1-chloroisoquinoline-4-carboxylate

Preamble: The Strategic Value of the Isoquinoline Scaffold

In the landscape of medicinal chemistry, the isoquinoline nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This heterocyclic aromatic compound, formed by the fusion of a benzene ring with a pyridine ring, is a cornerstone in drug development due to its remarkable versatility in interacting with a wide array of biological targets.[2][3] Derivatives of isoquinoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5]

The strategic functionalization of the isoquinoline core is paramount to modulating its biological activity and pharmacokinetic profile. Methyl 1-chloroisoquinoline-4-carboxylate (CAS No: 37497-86-2) is a particularly valuable synthetic intermediate for several key reasons.[6] The chlorine atom at the C1 position acts as an excellent leaving group, enabling facile nucleophilic aromatic substitution (SₙAr) reactions. This allows for the introduction of diverse functionalities to build extensive compound libraries. Concurrently, the methyl carboxylate at the C4 position can be readily hydrolyzed to the corresponding carboxylic acid—a common pharmacophore in many drugs—or converted into various amides, further expanding the potential for targeted molecular design.[7]

This guide provides a comprehensive overview of a robust synthetic pathway to Methyl 1-chloroisoquinoline-4-carboxylate, details its thorough characterization using modern analytical techniques, and discusses its application as a pivotal building block in the drug discovery process.

Part 1: Synthesis Methodology

The synthesis of Methyl 1-chloroisoquinoline-4-carboxylate is most effectively achieved through a multi-step process that begins with the construction of the core isoquinoline structure, followed by targeted functionalization. A common and reliable approach involves the initial synthesis of a 1(2H)-isoquinolinone precursor, which is subsequently chlorinated.

Causality Behind the Synthetic Strategy

The choice of a 1(2H)-isoquinolinone intermediate is strategic. The lactam (cyclic amide) functionality at the C1 position is relatively stable but can be readily converted into the desired 1-chloro functionality using standard chlorinating agents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). This transformation proceeds via the formation of a Vilsmeier-Haack-type intermediate, which is highly susceptible to nucleophilic attack by the chloride ion. Starting with the isoquinolinone allows for the late-stage, high-yielding introduction of the reactive chloro group, which might not be compatible with earlier steps in the synthesis.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

This step focuses on building the core heterocyclic structure. While numerous named reactions exist for isoquinoline synthesis (e.g., Pomeranz-Fritsch, Bischler-Napieralski), a practical approach often involves the cyclization of a suitably substituted precursor.

-

Reagents and Materials:

-

Methyl 2-(2-cyanobenzyl)acetate

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (1.2 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add Methyl 2-(2-cyanobenzyl)acetate (1.0 eq) dropwise at room temperature. The causality here is the use of a strong base (NaOMe) to deprotonate the alpha-carbon of the acetate, initiating an intramolecular cyclization (Thorpe-Ziegler reaction) onto the nitrile group.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully acidify with concentrated HCl until the pH is approximately 2-3. This step protonates the intermediate enamine and facilitates tautomerization to the more stable isoquinolinone.

-

A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold methanol to remove impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate as a solid.

-

Step 2: Chlorination to Methyl 1-chloroisoquinoline-4-carboxylate

This is the critical transformation to install the reactive chloride handle.

-

Reagents and Materials:

-

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (from Step 1)

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (1.0 eq).

-

Carefully add phosphoryl chloride (POCl₃, 5-10 eq, used in excess as both reagent and solvent) at 0 °C (ice bath).[8][9] (Caution: POCl₃ is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment).

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.[8] The reaction should be monitored by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).

-

The resulting residue is quenched by slowly adding it to crushed ice with vigorous stirring. This hydrolyzes any remaining POCl₃.

-

Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

-

Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 1-chloroisoquinoline-4-carboxylate.

-

Synthetic Workflow Diagram

Caption: A two-step synthesis of the target compound.

Part 2: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the final product.

Physicochemical Properties

The fundamental properties of Methyl 1-chloroisoquinoline-4-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 37497-86-2 | [6][10][11] |

| Molecular Formula | C₁₁H₈ClNO₂ | [6][10][11] |

| Molecular Weight | 221.64 g/mol | [6][10] |

| Appearance | Solid | [11] |

| Purity | >95% (typical) | [11] |

| Boiling Point | 344.9 °C | [10] |

| Density | 1.33 g/cm³ | [10] |

Spectroscopic Data Analysis

Spectroscopic analysis provides irrefutable evidence of the molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.

-

Aromatic Protons (4H): Multiple signals in the range of δ 7.5-8.5 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern, but will appear as a complex multiplet or a series of doublets and triplets.[12]

-

C3-H Proton (1H): A singlet expected around δ 8.0-8.5 ppm. Its downfield shift is due to the anisotropic effects of the aromatic system and the electron-withdrawing nature of the adjacent ester.

-

Methyl Ester Protons (3H): A sharp singlet at approximately δ 3.9-4.1 ppm.[13]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The proton-decoupled ¹³C NMR spectrum should display 11 distinct signals, confirming the number of unique carbon atoms.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 165-170 ppm.

-

Aromatic/Heteroaromatic Carbons: Multiple signals between δ 120-150 ppm.

-

Methyl Carbon (-OCH₃): A signal in the upfield region, around δ 52-55 ppm.

-

-

MS (Mass Spectrometry): Mass spectrometry is crucial for confirming the molecular weight and the presence of chlorine.

-

Molecular Ion Peak (M⁺): The spectrum will show a characteristic pair of peaks for the molecular ion due to the two stable isotopes of chlorine. One peak will be at m/z = 221.6 (for ³⁵Cl, ~75.8% abundance) and another, approximately one-third the intensity, at m/z = 223.6 (for ³⁷Cl, ~24.2% abundance). This M, M+2 pattern is a definitive signature for a monochlorinated compound.

-

-

IR (Infrared Spectroscopy): IR spectroscopy helps to identify the key functional groups present.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.

-

C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1500-1650 cm⁻¹ region.

-

C-O Stretch (Ester): A strong band in the 1100-1300 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Characterization Workflow

Caption: Workflow for structural and purity analysis.

Part 3: Applications in Medicinal Chemistry and Drug Development

Methyl 1-chloroisoquinoline-4-carboxylate is not an end product but a versatile platform for creating novel molecules with therapeutic potential. Its utility is rooted in the orthogonal reactivity of its two key functional groups.

The C1-Chloro Group: A Gateway for Diversity

The electron-deficient nature of the isoquinoline ring, further activated by the nitrogen atom, makes the C1 position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The chloro group can be displaced by a wide variety of nucleophiles, including:

-

Amines (R-NH₂): To generate 1-aminoisoquinoline derivatives, a common motif in kinase inhibitors and other signaling pathway modulators.

-

Alcohols/Phenols (R-OH): To create 1-alkoxy/aryloxy-isoquinolines.

-

Thiols (R-SH): To synthesize 1-thioether derivatives.

-

Organometallic Reagents: In cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form C-C or C-N bonds, dramatically increasing molecular complexity.

This chemical handle allows for the rapid and efficient generation of a library of analogs from a single, common intermediate, which is a cornerstone of modern lead optimization in drug discovery.

The C4-Ester Group: A Handle for Pharmacophore Modification

The methyl ester at the C4 position provides a secondary site for modification:

-

Hydrolysis: Saponification (e.g., with NaOH or LiOH) readily converts the ester to the corresponding carboxylic acid . Carboxylic acids are critical functional groups known to form strong hydrogen bonds and salt bridges with amino acid residues in protein active sites.[7]

-

Amidation: The ester can be directly converted to a wide range of amides by reacting with amines, often mediated by reagents like trimethylaluminum or through prior conversion to the acid chloride. This allows for fine-tuning of solubility, cell permeability, and target engagement.

Known and Potential Biological Activity

While primarily a building block, the core structure has shown biological relevance. It has been described as an antagonist of the prostanoid receptor and an inhibitor of the cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.[6] This suggests that derivatives built from this scaffold could be explored for anti-inflammatory applications. Its structural similarity to other isoquinoline-based enzyme inhibitors makes it an attractive starting point for developing novel therapeutics for oncology, infectious diseases, and neurological disorders.[3][14]

Part 4: Safety and Handling

As a senior scientist, ensuring laboratory safety is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the compound and any reagents.

-

Ventilation: All steps, especially those involving volatile and corrosive reagents like phosphoryl chloride, must be performed in a certified chemical fume hood.

-

Reagent Handling: Phosphoryl chloride (POCl₃) is extremely corrosive, a lachrymator, and reacts violently with water. It must be handled with extreme care, and any quenching procedures should be performed slowly and in an ice bath.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate is a high-value, strategically designed chemical intermediate. Its synthesis, while requiring careful execution, is robust and relies on well-established chemical principles. The comprehensive characterization via NMR, MS, and IR spectroscopy provides a clear and definitive confirmation of its structure and purity. The true power of this molecule lies in its capacity as a versatile scaffold, offering two distinct and reactive sites for modification. This dual functionality enables medicinal chemists to efficiently explore vast chemical space, accelerating the discovery and development of novel therapeutic agents to address unmet medical needs.

References

- Isoquinoline derivatives and its medicinal activity. (2024). Vertex AI Search.

- Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

- The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. NINGBO INNO PHARMCHEM CO.,LTD.

- Drugs containing isoquinoline derivatives. ResearchGate.

- Specific Chlorination of Isoquinolines by a Fungal Flavin-Dependent Halogenase. (2013). PubMed.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.

- 1-Chloroisoquinoline-4-carboxylic acid methyl ester | 37497-86-2. Biosynth.

- Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate.

- METHYL 1-CHLORO-4-ISOQUINOLINECARBOXYLATE(37497-86-2) 1H NMR. ChemicalBook.

- Synthetic route to quinoline‐4‐carboxyl derivatives. ResearchGate.

- Buy methyl 1-chloroisoquinoline-4-carboxylate from JHECHEM CO LTD. Echemi.

- Methyl 1-chloro-7-fluoro-isoquinoline-4-carboxylate. PubChem.

- Isoquinoline synthesis. Organic Chemistry Portal.

- Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

- Isoquinoline - Synthesis, Applications and Scope. (2019). ChemicalBook.

- 1-Chloroisoquinoline synthesis. ChemicalBook.

- methyl 1-chloroisoquinoline-4-carboxylate. ChemicalBook.

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.

- 1-Chloroisoquinoline-4-carboxylic acid methyl ester. Fluorochem.

- 1-Methylisoquinoline. PubChem.

- eMolecules 1-Chloro-isoquinoline-4-carboxylic acid methyl ester | 37497-86-2 | 1G. Fisher Scientific.

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.

- Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications (RSC Publishing).

- Recent Progresses in the Preparation of Chlorinated Molecules: Electrocatalysis and Photoredox Catalysis in the Spotlight. (2022). MDPI.

- Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.

- methyl 1-chloroisoquinoline-3-carboxylate. Santa Cruz Biotechnology.

- NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc..

- 1-chloroisoquinoline-4-carboxylic acid(1260794-26-0) 1H NMR spectrum. ChemicalBook.

- 1-Chloro-4-Methylisoquinoline synthesis. ChemicalBook.

- Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate. Chongqing Chemdad Co. ,Ltd.

- 1-Chloroisoquinoline 95 19493-44-8. Sigma-Aldrich.

- 1-Chloroisoquinoline | CAS#:19493-44-8. Chemsrc.

- Chlorination of isothiazolinone biocides: kinetics, reactive species, pathway, and toxicity evolution. (2022). PubMed.

- Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. Google Patents.

- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. PubMed.

- What are the applications of 4-Aminoiso METHYLQUINOLINE-8-CARBOXYLATE in drug development?. Guidechem.

- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. (2021). NIH.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Chloroisoquinoline-4-carboxylic acid methyl ester | 37497-86-2 | MBA49786 [biosynth.com]

- 7. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. mdpi.com [mdpi.com]

- 14. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Methyl 1-chloroisoquinoline-4-carboxylate: A Mechanistic Exploration for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous biologically active compounds. Among its myriad derivatives, Methyl 1-chloroisoquinoline-4-carboxylate has emerged as a molecule of significant interest, albeit with a mechanistic profile that warrants a deeper, more critical examination. This technical guide synthesizes the available, albeit limited, direct evidence with a broader analysis of structurally related compounds to propose a scientifically grounded understanding of its mechanism of action. Our exploration will navigate the realms of prostanoid receptor antagonism and cyclooxygenase inhibition, offering a comprehensive perspective for researchers poised to unlock the therapeutic promise of this intriguing molecule.

The Isoquinoline Core: A Foundation for Diverse Pharmacology

The isoquinoline framework, a fusion of a benzene ring and a pyridine ring, is a cornerstone of natural product chemistry and synthetic drug development. This structural motif imparts a unique combination of rigidity and electronic properties that allows for precise interactions with a wide array of biological targets. Historically, isoquinoline alkaloids have been recognized for their potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1] The anticancer mechanisms of many isoquinoline derivatives have been attributed to their ability to intercalate with DNA, bind to critical proteins, or inhibit essential enzymes, leading to cell cycle arrest, apoptosis, and autophagy.[1] This inherent biological activity of the parent scaffold provides a fertile ground for the exploration of novel derivatives with tailored therapeutic profiles.

Primary Postulated Mechanism: Prostanoid Receptor Antagonism and Cyclooxygenase (COX) Inhibition

While peer-reviewed literature dedicated specifically to the mechanistic elucidation of Methyl 1-chloroisoquinoline-4-carboxylate is scarce, information from commercial suppliers characterizes it as a potent antagonist of the prostanoid receptor and a selective inhibitor of cyclooxygenase-2 (COX-2).[2] Prostanoids, a subclass of eicosanoids, are lipid signaling molecules that play a pivotal role in inflammation, pain, and fever. They exert their effects by binding to a family of G-protein coupled receptors, the prostanoid receptors. Cyclooxygenase (COX) is the key enzyme responsible for the synthesis of prostanoids from arachidonic acid. The two major isoforms, COX-1 and COX-2, are central targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Prostanoid Receptor Antagonism: A Targeted Approach to Inflammation

The assertion that Methyl 1-chloroisoquinoline-4-carboxylate acts as a prostanoid receptor antagonist aligns with research on other isoquinoline derivatives. A notable study on a series of isoquinoline compounds identified potent and selective antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin D2 (PGD2).[3] The lead compound from this study demonstrated high affinity for the CRTH2 receptor with an IC50 of 19 nM and potent functional antagonist activity.[3] This provides strong evidence that the isoquinoline scaffold can indeed be tailored to achieve selective antagonism of specific prostanoid receptors, offering a more targeted approach to modulating inflammatory pathways compared to broad-spectrum COX inhibitors.

Cyclooxygenase (COX) Inhibition: The Anti-inflammatory Workhorse

The claim of selective COX-2 inhibition by Methyl 1-chloroisoquinoline-4-carboxylate is supported by studies on the structurally similar quinoline-4-carboxylic acid derivatives. Research in this area has led to the development of potent and highly selective COX-2 inhibitors.[4] The selectivity for COX-2 over COX-1 is a critical attribute for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. The structural features of these quinoline derivatives, particularly the presence of a carboxylic acid or ester at the 4-position, appear to be crucial for their interaction with the active site of the COX enzyme.[4]

It is important to note, however, that not all biologically active isoquinoline derivatives are COX inhibitors. The aforementioned study on CRTH2 antagonists found their lead isoquinoline compound to be inactive against both COX-1 and COX-2 at concentrations up to 10 µM.[3] This highlights the nuanced structure-activity relationships within the isoquinoline class and underscores the need for direct experimental validation for Methyl 1-chloroisoquinoline-4-carboxylate.

A Hypothesized Signaling Pathway

Based on the available evidence, we can construct a hypothesized signaling pathway for the anti-inflammatory effects of Methyl 1-chloroisoquinoline-4-carboxylate. This model, while awaiting direct experimental confirmation for this specific molecule, provides a valuable framework for future research.

Caption: Hypothesized mechanism of action for Methyl 1-chloroisoquinoline-4-carboxylate.

Experimental Protocols for Mechanistic Validation

To rigorously test the hypothesized mechanism of action, a series of well-established experimental protocols should be employed. The following provides a detailed, step-by-step methodology for key assays.

Prostanoid Receptor Binding Assay

Objective: To determine the binding affinity of Methyl 1-chloroisoquinoline-4-carboxylate to various prostanoid receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture a stable cell line overexpressing the human prostanoid receptor of interest (e.g., EP2, EP4, DP1, CRTH2).

-

Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction.

-

Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

-

-

Radioligand Binding:

-

In a 96-well plate, incubate the cell membranes with a known concentration of a specific radiolabeled prostanoid ligand (e.g., [³H]PGE₂, [³H]PGD₂).

-

Add increasing concentrations of Methyl 1-chloroisoquinoline-4-carboxylate to compete with the radioligand for receptor binding.

-

Incubate the plates at room temperature for a defined period.

-

-

Detection and Analysis:

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, washing away unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of Methyl 1-chloroisoquinoline-4-carboxylate against COX-1 and COX-2.

Methodology:

-

Enzyme and Substrate Preparation:

-

Use purified recombinant human COX-1 and COX-2 enzymes.

-

Prepare a solution of arachidonic acid as the substrate.

-

-

Inhibition Assay:

-

Pre-incubate the COX-1 or COX-2 enzyme with various concentrations of Methyl 1-chloroisoquinoline-4-carboxylate or a vehicle control in a reaction buffer.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a specific time at 37°C.

-

-

Detection of Prostaglandin Production:

-

Terminate the reaction by adding a stop solution.

-

Quantify the amount of prostaglandin E₂ (PGE₂) produced using a competitive enzyme immunoassay (EIA) kit.

-

-

Data Analysis:

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-

Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Beyond Inflammation: Exploring Anticancer Potential

The rich pharmacology of the isoquinoline scaffold suggests that the therapeutic potential of Methyl 1-chloroisoquinoline-4-carboxylate may extend beyond anti-inflammatory applications. The documented antiproliferative activity of related quinoline and isoquinoline derivatives against various cancer cell lines warrants investigation into its potential as an anticancer agent.[5]

Experimental Workflow for Anticancer Evaluation

Caption: A streamlined workflow for assessing the anticancer potential of the compound.

Conclusion and Future Directions

Methyl 1-chloroisoquinoline-4-carboxylate stands at an exciting intersection of established pharmacological principles and untapped therapeutic potential. While its precise mechanism of action requires further rigorous investigation, the available evidence strongly suggests a role as a modulator of the prostanoid signaling pathway, likely through a combination of prostanoid receptor antagonism and selective COX-2 inhibition. The detailed experimental protocols provided in this guide offer a clear roadmap for elucidating its molecular targets and downstream effects.

Future research should prioritize direct, head-to-head comparative studies to definitively establish its binding affinities for prostanoid receptors and its inhibitory profile against COX isoforms. Furthermore, a comprehensive evaluation of its anticancer properties is warranted, given the promising activity of related compounds. The synthesis and biological evaluation of novel analogs will also be crucial for optimizing potency, selectivity, and pharmacokinetic properties. Through a dedicated and systematic approach, the scientific community can unlock the full therapeutic potential of Methyl 1-chloroisoquinoline-4-carboxylate and pave the way for the development of novel medicines for inflammatory diseases and potentially cancer.

References

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PubMed Central. Available at: [Link]

-

Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. Available at: [Link]

-

Prostanoid receptor antagonists: development strategies and therapeutic applications. PubMed Central. Available at: [Link]

-

Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway. PubMed. Available at: [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. MDPI. Available at: [Link]

Sources

- 1. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

Chemical properties and stability of Methyl 1-chloroisoquinoline-4-carboxylate

An In-depth Technical Guide to the Chemical Properties and Stability of Methyl 1-chloroisoquinoline-4-carboxylate

Introduction

Methyl 1-chloroisoquinoline-4-carboxylate is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid isoquinoline scaffold, combined with a reactive chlorine atom at the C1 position and a versatile methyl ester at the C4 position, makes it a valuable and strategic building block for the synthesis of more complex molecular architectures. The chlorine atom, activated by the ring nitrogen, serves as an excellent leaving group for nucleophilic substitution and a handle for transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its chemical properties, reactivity, stability, and handling, offering field-proven insights for professionals in drug development and chemical research.

Physicochemical and Spectroscopic Profile

A foundational understanding of a compound's physical and spectroscopic properties is critical for its effective use in synthesis and analysis. Methyl 1-chloroisoquinoline-4-carboxylate is a solid at room temperature, with solubility in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[1][2]

Table 1: Physicochemical Properties of Methyl 1-chloroisoquinoline-4-carboxylate

| Property | Value | Source(s) |

| CAS Number | 37497-86-2 | [3][4] |

| Molecular Formula | C₁₁H₈ClNO₂ | [3][4] |

| Molecular Weight | 221.64 g/mol | [3][4] |

| Appearance | Solid | [1] |

| Density | 1.33 g/cm³ | [3] |

| Boiling Point | 344.9 °C | [3] |

| Flash Point | 162.4 °C | [3] |

| Refractive Index | 1.624 | [3] |

| XLogP3 | 2.67480 | [3] |

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the aromatic protons are expected to appear in the downfield region (δ 7.5-8.5 ppm). The methyl ester protons will present as a sharp singlet, typically around δ 3.9-4.1 ppm. In ¹³C NMR, the carbonyl carbon of the ester will be significantly downfield, while the carbon bearing the chlorine (C1) will also exhibit a characteristic shift.

-

Mass Spectrometry (MS) : The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) at m/z 221.64. A characteristic isotopic pattern will be observed for the (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[5]

-

Infrared (IR) Spectroscopy : Key vibrational frequencies include a strong carbonyl (C=O) stretch from the ester group (approx. 1720-1740 cm⁻¹), C=N and C=C stretching from the isoquinoline ring system (approx. 1500-1650 cm⁻¹), and C-Cl stretching (approx. 700-800 cm⁻¹).

Core Reactivity and Mechanistic Rationale

The reactivity of Methyl 1-chloroisoquinoline-4-carboxylate is dominated by the electrophilic nature of the C1 carbon. The adjacent nitrogen atom exerts a strong electron-withdrawing effect, polarizing the C1-Cl bond and making this position highly susceptible to attack by nucleophiles and insertion by transition metal catalysts.

Nucleophilic Aromatic Substitution (SₙAr)

The C1 position of the isoquinoline ring is exceptionally activated for Nucleophilic Aromatic Substitution (SₙAr) reactions.[6] This heightened reactivity is a direct consequence of the ability of the heterocyclic nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction. This two-step addition-elimination mechanism is a reliable pathway for introducing a wide variety of functional groups.[7]

Causality : The choice of a polar aprotic solvent (e.g., DMF, DMSO) is crucial as it solvates the cation of the nucleophile's salt without solvating the nucleophile itself, thereby increasing its nucleophilicity and accelerating the reaction rate.

Figure 1: Generalized SₙAr mechanism at the C1 position.

Common nucleophiles successfully employed in SₙAr reactions with related chloroquinolines and chloroisoquinolines include alkoxides (RO⁻), amines (R₂NH), and thiols (RS⁻).[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

The C1-Cl bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This reaction is a cornerstone of modern organic synthesis, valued for its functional group tolerance and reliability.

Causality : The choice of palladium catalyst and ligand is paramount for reaction efficiency. For aryl chlorides, which are less reactive than bromides or iodides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) are often required. These ligands promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination.[11][12] The base is essential for the transmetalation step, forming a more nucleophilic boronate species.[13]

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Chemical Stability Profile

Assessing the stability of a key building block is essential for developing robust synthetic routes and ensuring proper storage and handling. The primary liabilities for Methyl 1-chloroisoquinoline-4-carboxylate are the potential for hydrolysis of the methyl ester and, to a lesser extent, degradation of the heterocyclic core under harsh conditions. A forced degradation study is the standard method for systematically evaluating this stability.[14]

Experimental Protocol: Forced Degradation Study

This protocol provides a self-validating system to probe the compound's stability under various stress conditions. Analysis is typically performed by a stability-indicating method, such as HPLC-UV, to quantify the remaining parent compound and detect any degradants.

1. Preparation of Stock Solution:

-

Accurately weigh and dissolve Methyl 1-chloroisoquinoline-4-carboxylate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: [15]

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

-

Thermal Degradation: Store a sealed vial of the stock solution at 60 °C in the dark.

-

Photostability: Expose a quartz cuvette containing the stock solution to a controlled light source (ICH-compliant photostability chamber). Wrap a control sample in aluminum foil and store it alongside.

3. Sampling and Analysis:

-

Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 6, 24, 48 hours).

-

For acid/base samples, neutralize the aliquot before dilution (e.g., with 0.1 M NaOH/HCl, respectively).

-

Dilute all samples to a final target concentration with the mobile phase.

-

Analyze by HPLC, comparing the peak area of the parent compound to an unstressed control sample to determine the percentage of degradation.

Figure 3: Workflow for a comprehensive forced degradation study.

Recommended Storage: Based on the reactivity profile, the compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents. As a combustible solid, it should be kept away from ignition sources.[10]

Synthesis and Purification Strategies

A robust and scalable synthesis is key to the utility of any chemical building block. While multiple routes to substituted isoquinolines exist, a practical approach for this specific target involves the chlorination of the corresponding isoquinolinone precursor.[16][17]

Experimental Protocol: Synthesis via Chlorination

This protocol adapts a standard procedure for converting 1-isoquinolinones to 1-chloroisoquinolines using phosphoryl chloride (POCl₃).[5]

1. Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate (1.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), slowly add excess phosphoryl chloride (POCl₃, ~10 eq) as both the reagent and solvent.

-

Rationale : POCl₃ is a powerful dehydrating and chlorinating agent. Using it in excess ensures the reaction goes to completion and serves as a high-boiling solvent.

2. Reaction Execution:

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

3. Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

CAUTION : This step must be done in a well-ventilated fume hood.

-

Slowly and carefully quench the residue by pouring it onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the crude product.

-

Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification

Purification is critical to ensure the compound is suitable for subsequent high-stakes reactions.

1. Flash Column Chromatography:

-

Rationale : This is the most common method for purifying moderately polar organic compounds.[2]

-

Adsorb the crude product onto a small amount of silica gel.

-

Load the dry powder onto a silica gel column.

-

Elute with a solvent gradient, starting with a non-polar solvent system and gradually increasing polarity. A typical system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and increasing to 30%).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine pure fractions and evaporate the solvent.

2. Recrystallization (for high purity):

-

If a crystalline solid is obtained after chromatography, recrystallization can be used to achieve higher purity.

-

Dissolve the compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate is a strategically important heterocyclic building block whose utility is derived from its well-defined and predictable reactivity. The activated C1-Cl bond provides a reliable entry point for both nucleophilic substitution and palladium-catalyzed cross-coupling reactions, enabling the efficient construction of diverse and complex molecular scaffolds. A thorough understanding of its stability, guided by systematic forced degradation studies, ensures its effective application in multi-step syntheses. The protocols outlined in this guide provide a robust framework for the synthesis, purification, and application of this valuable compound, empowering researchers in their pursuit of novel therapeutics and materials.

References

-

PubChem. Methyl 1-chloro-7-fluoro-isoquinoline-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

University of Regensburg. Isoquinoline. Available at: [Link]

-

University of Illinois Springfield. Nucleophilic Substitution Reactions. Available at: [Link]

-

Ochiai, E., & Ikehara, M. (1958). Reaction of 1-Chloroisoquinoline with Peracetic Acid. The Journal of Organic Chemistry. Available at: [Link]

-

Coriolis Pharma. Stability Studies. Coriolis Pharma. Available at: [Link]

-

ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. ResearchGate. Available at: [Link]

-

Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

-

PubChemLite. Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate (C11H8ClNO3). PubChemLite. Available at: [Link]

-

Chemdad. Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate. Chongqing Chemdad Co., Ltd. Available at: [Link]

-

Iaroshenko, V. O., et al. (2018). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

-

Chemsrc. 1-Chloroisoquinoline. Chemsrc. Available at: [Link]

-

Comins, D. L., & O'Connor, S. (1984). A versatile synthesis of substituted isoquinolines. PubMed. Available at: [Link]

-

ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. ResearchGate. Available at: [Link]

-

Reddit. How to purify halo-isoquinolines??. Reddit. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

El-Gendy, Z. (2001). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

-

ResearchGate. Hydrogen Storage: Thermodynamic Analysis of Alkyl-Quinolines and Alkyl-Pyridines. ResearchGate. Available at: [Link]

-

Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Organic Chemistry Portal. Available at: [Link]

-

Bongarzone, S., et al. (2019). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal. Available at: [Link]

-

Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. PubMed. Available at: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Ashenhurst, J. (2023). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

-

Defense Technical Information Center. THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. Available at: [Link]

-

ResearchGate. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. Available at: [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. reddit.com [reddit.com]

- 3. echemi.com [echemi.com]

- 4. biosynth.com [biosynth.com]

- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 7. gacariyalur.ac.in [gacariyalur.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. 1-クロロイソキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc [chemsrc.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. A versatile synthesis of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]

Methyl 1-Chloroisoquinoline-4-Carboxylate: A Scaffold for Potent Prostanoid Receptor Antagonism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prostanoid Receptor Family - A Landscape of Therapeutic Opportunity

Prostanoids, a class of lipid mediators derived from arachidonic acid, are pivotal signaling molecules in a vast array of physiological and pathophysiological processes. Their actions are mediated by a family of nine distinct G-protein coupled receptors (GPCRs): the DP1 and DP2 receptors for prostaglandin D2 (PGD2), four subtypes of the EP receptor (EP1-4) for PGE2, the FP receptor for PGF2α, the IP receptor for prostacyclin (PGI2), and the TP receptor for thromboxane A2. These receptors are integral to inflammation, pain, cardiovascular homeostasis, and immune responses, making them attractive targets for therapeutic intervention. While non-steroidal anti-inflammatory drugs (NSAIDs) globally inhibit prostanoid production by targeting cyclooxygenase (COX) enzymes, this broad approach is often associated with significant side effects. Consequently, the development of selective antagonists for individual prostanoid receptors offers a more targeted and potentially safer therapeutic strategy.

This guide focuses on the isoquinoline scaffold, a promising chemotype for the development of non-prostanoid receptor antagonists. Specifically, we will explore the potential of methyl 1-chloroisoquinoline-4-carboxylate as a core structure for generating potent and selective antagonists, with a particular focus on the CRTH2 receptor (DP2), a key player in allergic inflammation.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline nucleus is a bicyclic aromatic heterocycle that is a common feature in many natural products and synthetic compounds with a wide range of pharmacological activities. Its rigid structure provides a well-defined framework for the spatial orientation of functional groups, making it an excellent starting point for the design of receptor antagonists. In the context of prostanoid receptor antagonism, the isoquinoline core has been successfully utilized to develop potent and selective inhibitors, particularly for the CRTH2 receptor.

Methyl 1-chloroisoquinoline-4-carboxylate represents a key starting material for the synthesis of more complex isoquinoline-based antagonists. The chloro- and methyl carboxylate-substituents provide versatile handles for further chemical modification and optimization of the molecule's pharmacological properties.

Mechanism of Action: Competitive Antagonism of Prostanoid Receptor Signaling

Prostanoid receptors, being GPCRs, transduce extracellular signals by activating intracellular G-proteins upon ligand binding. These G-proteins, in turn, modulate the activity of various effector enzymes and ion channels, leading to a cellular response. Prostanoid receptors can couple to different G-protein subtypes, resulting in diverse downstream signaling cascades. For instance:

-

Gs-coupled receptors (DP1, EP2, EP4, IP): Primarily activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Gq-coupled receptors (EP1, FP, TP): Activate phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).

-

Gi-coupled receptors (EP3): Inhibit adenylyl cyclase, causing a decrease in intracellular cAMP.

The CRTH2 (DP2) receptor is known to couple to Gi, leading to a decrease in cAMP and the activation of downstream pathways that promote cell migration and activation of immune cells like eosinophils and Th2 lymphocytes.

An antagonist like a methyl 1-chloroisoquinoline-4-carboxylate derivative functions by binding to the orthosteric or an allosteric site on the prostanoid receptor, thereby preventing the endogenous ligand (e.g., PGD2) from binding and initiating the signaling cascade. This competitive inhibition effectively blocks the pro-inflammatory or other pathological effects mediated by the receptor.

Visualizing the Mechanism: Antagonism of a Gq-Coupled Prostanoid Receptor

The following diagram illustrates the signaling pathway of a Gq-coupled prostanoid receptor, such as the FP receptor, and the inhibitory effect of an isoquinoline-based antagonist.

Caption: Antagonism of a Gq-coupled prostanoid receptor signaling pathway.

Pharmacological Profile of Isoquinoline-Based Prostanoid Receptor Antagonists

While specific pharmacological data for methyl 1-chloroisoquinoline-4-carboxylate is not extensively published, the isoquinoline scaffold has been successfully employed to develop potent and selective antagonists for the CRTH2 receptor. The following table summarizes the in vitro activity of a representative isoquinoline-based CRTH2 antagonist, TASP0376377, as a benchmark for the potential of this chemical class.

| Parameter | TASP0376377 (Compound 6m) | Reference |

| Target | Human CRTH2 Receptor | |

| Binding Affinity (IC50) | 19 nM | |

| Functional Antagonist Activity (IC50) | 13 nM | |

| Chemotaxis Assay (IC50) | 23 nM | |

| Selectivity over DP1 Receptor (IC50) | >1 µM | |

| Selectivity over COX-1/COX-2 (IC50) | >10 µM |

These data demonstrate that the isoquinoline scaffold can be elaborated to yield compounds with high affinity and potent functional antagonism for the CRTH2 receptor, along with excellent selectivity over other prostanoid receptors and COX enzymes. This high degree of selectivity is a key advantage over traditional NSAIDs.

Experimental Workflow: Characterizing Antagonist Affinity via Competitive Radioligand Binding Assay

A fundamental experiment to determine the binding affinity of a novel antagonist is the competitive radioligand binding assay. This assay measures the ability of an unlabeled compound (the antagonist) to compete with a radiolabeled ligand for binding to the receptor.

Principle

A fixed concentration of a high-affinity radiolabeled ligand is incubated with a preparation of membranes from cells expressing the target prostanoid receptor. The assay is performed in the presence of increasing concentrations of the unlabeled test compound (e.g., an isoquinoline derivative). The amount of radioligand bound to the receptor is then measured. A potent antagonist will displace the radioligand at low concentrations. The data are used to calculate the half-maximal inhibitory concentration (IC50), which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Step-by-Step Protocol

-

Receptor Membrane Preparation:

-

Culture a suitable cell line (e.g., HEK293 or CHO cells) stably expressing the human prostanoid receptor of interest.

-

Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add the following components in triplicate:

-

Total Binding: Receptor membranes, radiolabeled ligand (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Receptor membranes, radiolabeled ligand, and a high concentration of a known, potent unlabeled ligand for the receptor.

-

Competition: Receptor membranes, radiolabeled ligand, and increasing concentrations of the test compound (e.g., methyl 1-chloroisoquinoline-4-carboxylate derivative).

-

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be retained on the filter, while the unbound ligand will pass through.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

-

Quantification of Radioactivity:

-

Dry the filter mat and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to determine the specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Workflow Diagram

Caption: A simplified workflow for a competitive radioligand binding assay.

Synthesis of Methyl 1-Chloroisoquinoline-4-Carboxylate

Conclusion and Future Directions

Methyl 1-chloroisoquinoline-4-carboxylate serves as a valuable starting point for the development of potent and selective prostanoid receptor antagonists. The isoquinoline scaffold has demonstrated significant promise, particularly in the generation of CRTH2 antagonists for the treatment of allergic and inflammatory conditions. The future of drug development in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to improve their oral bioavailability and in vivo efficacy. Furthermore, exploring the utility of the isoquinoline scaffold for targeting other prostanoid receptors could open up new avenues for the treatment of a wide range of diseases, from cardiovascular disorders to cancer. The continued application of robust pharmacological assays, such as the competitive radioligand binding assay described herein, will be crucial for the successful identification and characterization of the next generation of prostanoid receptor modulators.

References

-

Patsnap Synapse. (2024, June 21). What are Prostanoid receptor antagonists and how do they work? Retrieved from [Link]

- Nishikawa-Shimono, R., Sekiguchi, Y., Koami, T., Kawamura, M., Wakasugi, D., Watanabe, K., Wakahara, S., Kimura, K., Yamanobe, S., & Takayama, T. (2013).

A Comprehensive Technical Guide to Methyl 1-chloroisoquinoline-4-carboxylate

Executive Summary: This guide provides an in-depth technical overview of Methyl 1-chloroisoquinoline-4-carboxylate, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The isoquinoline core is a privileged scaffold, appearing in numerous therapeutic agents.[1] This document elucidates the core chemical identifiers, physicochemical properties, a robust synthetic pathway with detailed protocols, and the known biological activities of this specific derivative. Particular attention is given to its role as a prostanoid receptor antagonist, highlighting its potential in the development of novel anti-inflammatory agents.[2] This paper is intended for researchers, synthetic chemists, and pharmacologists engaged in the exploration of novel therapeutic modalities.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline ring system is a structural motif of paramount importance in the field of medicinal chemistry. As a class of nitrogen-containing heterocyclic compounds, isoquinoline derivatives are integral to a wide array of pharmaceuticals and biologically active natural products.[1] Their structural diversity and ability to interact with a multitude of biological targets have led to their use in treatments for a broad spectrum of diseases, including cancer, nervous system disorders, infections, and cardiovascular conditions.[1] The strategic functionalization of the isoquinoline core, as seen in Methyl 1-chloroisoquinoline-4-carboxylate, allows for the fine-tuning of pharmacological activity, making it a valuable building block for targeted drug design.

Core Compound Identification and Structure

Accurate identification is critical for regulatory compliance, procurement, and scientific communication. The following tables provide the essential identifiers for Methyl 1-chloroisoquinoline-4-carboxylate.

Table 1: Primary Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | methyl 1-chloroisoquinoline-4-carboxylate | Internal Standard |

| CAS Number | 37497-86-2 | [2][3] |

| Molecular Formula | C₁₁H₈ClNO₂ | [2][3] |

| Molecular Weight | 221.64 g/mol |[2][3] |

Table 2: Machine-Readable Identifiers

| Identifier Type | String | Source(s) |

|---|---|---|

| SMILES | COC(=O)C1=CN=C(C2=CC=CC=C21)Cl | [2] |

| InChIKey | YTJDBMFLRYQTPT-UHFFFAOYSA-N |[3] |

Caption: Chemical structure of Methyl 1-chloroisoquinoline-4-carboxylate.

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its handling, formulation, and pharmacokinetic profile. The data below, derived from computational models and supplier information, provide a baseline for laboratory use.

Table 3: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid | [4] |

| Density | 1.33 g/cm³ | [3] |

| Boiling Point | 344.9 °C | [3] |

| Flash Point | 162.4 °C | [3] |

| Refractive Index | 1.624 | [3] |

| Purity (Typical) | ≥95% |[4] |

Synthesis and Characterization

The synthesis of polysubstituted isoquinolines requires a robust and strategic approach. A plausible and efficient pathway for Methyl 1-chloroisoquinoline-4-carboxylate begins with a suitably substituted precursor, 1-hydroxyisoquinoline-4-carboxylic acid, which exists in tautomeric equilibrium with 1(2H)-isoquinolone-4-carboxylic acid. This approach circumvents challenges associated with direct functionalization of the isoquinoline core.

Caption: Proposed two-step synthesis of the target compound.

Protocol 4.1: Fischer Esterification

Causality: The initial step focuses on protecting the carboxylic acid as a methyl ester. Fischer esterification, using an excess of methanol as both solvent and reagent with a strong acid catalyst, is a classic and cost-effective method to drive the reaction equilibrium towards the ester product.

-

Step 1: Reaction Setup: Suspend 1-hydroxyisoquinoline-4-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).

-

Step 2: Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the cooled suspension.

-

Step 3: Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Step 4: Work-up: Cool the mixture, reduce the solvent volume in vacuo, and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Step 5: Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester. This intermediate can often be used in the next step without further purification.

Protocol 4.2: Deoxychlorination

Causality: The conversion of the 1-hydroxy (isoquinolone) group to a 1-chloro group is achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The lone pair on the nitrogen atom attacks the phosphorus center, initiating a sequence that ultimately replaces the C=O bond with a C-Cl bond, forming the aromatic isoquinoline ring system.

-

Step 1: Reaction Setup: To the crude Methyl 1-hydroxyisoquinoline-4-carboxylate (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) slowly under an inert atmosphere (N₂ or Ar).

-

Step 2: Reflux: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 2-4 hours.[5] The reaction should be monitored by TLC or LC-MS.

-

Step 3: Quenching: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Step 4: Basification & Extraction: Neutralize the acidic aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to a pH > 8. Extract the product into dichloromethane.

-

Step 5: Purification & Characterization: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the final product.[5] The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Therapeutic Potential

Methyl 1-chloroisoquinoline-4-carboxylate has been identified as a potent antagonist of the prostanoid receptor.[2] This activity is significant because prostanoids are key mediators in the inflammatory cascade. By blocking their receptor, the compound effectively inhibits the production of downstream inflammatory molecules, such as leukotrienes.[2]

Furthermore, the compound has demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2).[2] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are central to pain and inflammation. The selective inhibition of COX-2 over COX-1 is a highly sought-after characteristic in anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. The compound has also been shown to inhibit chemotaxis, the directed migration of immune cells to a site of inflammation.[2]

Caption: Dual inhibitory action on inflammatory pathways.

This dual mechanism of action—prostanoid receptor antagonism and selective COX-2 inhibition—positions Methyl 1-chloroisoquinoline-4-carboxylate as a compelling lead compound for the development of novel anti-inflammatory and analgesic drugs.

Conclusion

Methyl 1-chloroisoquinoline-4-carboxylate is a well-defined chemical entity with significant, documented biological activity. Its core identifiers and properties are readily available, and its synthesis can be achieved through a logical and scalable chemical pathway. The compound's demonstrated ability to selectively inhibit key targets in the inflammatory cascade underscores its potential as a valuable scaffold in modern drug discovery programs. Further investigation into its pharmacokinetics, safety profile, and in vivo efficacy is warranted to fully explore its therapeutic promise.

References

-

PubChem. Methyl 1-chloro-7-fluoro-isoquinoline-4-carboxylate. [Link]

-

NIST. Information from the InChI. [Link]

-

PubChemLite. Methyl 1-chloroisoquinoline-3-carboxylate. [Link]

-

Chemsrc. 1-Chloroisoquinoline | CAS#:19493-44-8. [Link]

-

PubChem. 1-Methylisoquinoline. [Link]

-

ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF. [Link]

-

MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]

-

Chongqing Chemdad Co., Ltd. Methyl 1-chloro-4-hydroxyisoquinoline-3-carboxylate. [Link]

-

PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

PubMed Central. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]

Sources

- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Chloroisoquinoline-4-carboxylic acid methyl ester | 37497-86-2 | MBA49786 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

Part 1: Unraveling CAS 37497-86-2: Methyl 1-chloro-4-isoquinolinecarboxylate

An In-Depth Technical Guide to CAS Number 37497-86-2 and Related Heterocyclic Carboxylic Acids for Drug Discovery Professionals

This technical guide provides a detailed overview of the chemical properties and suppliers of CAS number 37497-86-2, identified as Methyl 1-chloro-4-isoquinolinecarboxylate. Furthermore, in recognition of the multifaceted nature of drug discovery and the potential for ambiguity in compound identification, this guide extends its scope to encompass a structurally related and medicinally relevant class of compounds: bromo-indole carboxylic acids. This dual focus aims to provide a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of novel therapeutic agents.

The CAS number 37497-86-2 is unequivocally assigned to the compound Methyl 1-chloro-4-isoquinolinecarboxylate.[1][2][3][4] This molecule belongs to the isoquinoline family, a class of heterocyclic aromatic organic compounds that are structural isomers of quinoline. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of natural products and pharmacologically active molecules.

Physicochemical Properties

A summary of the known physicochemical properties of Methyl 1-chloro-4-isoquinolinecarboxylate is presented in the table below. These parameters are crucial for designing synthetic routes, predicting solubility, and understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈ClNO₂ | [1][3][4] |

| Molecular Weight | 221.64 g/mol | [1] |

| Melting Point | 88-90 °C | [1] |

| Boiling Point (Predicted) | 344.9±22.0 °C | [1] |

| EINECS | Not available | [1] |

Safety and Handling

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for Methyl 1-chloro-4-isoquinolinecarboxylate:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501.

It is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.

Suppliers

Methyl 1-chloro-4-isoquinolinecarboxylate is available from various chemical suppliers that specialize in research chemicals. When sourcing this compound, it is essential to consider purity, availability, and the supplier's quality assurance processes.

-

AKSci: Offers the compound with a minimum purity of 95%. They provide various quantities, from 100mg to 5g, and ship from their facility in the San Francisco Bay Area, USA.

-

Ambeed: Lists Methyl 1-chloroisoquinoline-4-carboxylate with 96% purity.[5]

Part 2: A Deep Dive into Bromo-Indole Propanoic Acids: Versatile Scaffolds in Drug Discovery

While CAS 37497-86-2 refers to a specific isoquinoline derivative, the mention of "3-(2-Bromo-1H-indol-3-yl)propanoic acid" in the topic suggests a broader interest in heterocyclic carboxylic acids relevant to drug development. The indole nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives, such as bromo-indole propanoic acids, serve as critical building blocks for a wide range of therapeutic candidates.[6] These compounds are particularly significant in the development of agents targeting neurological and psychiatric disorders due to the structural resemblance of the indole core to neurotransmitters like serotonin.[6]

Representative Compound: 3-(5-Bromo-1H-indol-3-yl)propanoic Acid

To illustrate the properties and potential of this class of compounds, we will focus on 3-(5-Bromo-1H-indol-3-yl)propanoic acid.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [6] |

| Molecular Weight | 268.11 g/mol | [6][7] |

| Density | 1.7±0.1 g/cm³ | [7] |

| Boiling Point | 467.5±30.0 °C at 760 mmHg | [7] |

| Flash Point | 236.5±24.6 °C | [7] |

| XLogP3 | 2.62 | [7] |

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety precautions, including the use of PPE, are essential during handling.[7]

Application in the Synthesis of Bioactive Molecules: A Conceptual Workflow

The bromo-substitution on the indole ring of these propanoic acids is a key feature for medicinal chemists. It provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the exploration of diverse chemical space and the optimization of biological activity. The propanoic acid side chain offers another point for modification, such as amide bond formation, to modulate the compound's pharmacokinetic properties.

The development of new drugs is a challenging process that involves extensive experimentation and screening to identify promising candidates.[8] The use of versatile building blocks like bromo-indole propanoic acids can significantly contribute to the diversification of chemical libraries for medicinal applications.[8]

Illustrative Synthetic Protocol: Suzuki Cross-Coupling for Derivatization

The following is a generalized, step-by-step protocol for a Suzuki cross-coupling reaction, a common method for functionalizing bromo-indoles.

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-(5-bromo-1H-indol-3-yl)propanoic acid (1 equivalent), a boronic acid derivative (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

-